molecular formula C9H6BrN3O2S B14902993 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14902993
M. Wt: 300.13 g/mol
InChI Key: DMOOGTNQGNSXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a bromine atom, a hydroxyl group, and a thiadiazole ring, making it a molecule of interest in various scientific fields, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-bromo-2-hydroxybenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like phosphorus oxychloride to facilitate ring closure .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against certain types of bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 4-bromo-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 4-chloro-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the hydroxyl group and the thiadiazole ring also contributes to its distinct properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H6BrN3O2S

Molecular Weight

300.13 g/mol

IUPAC Name

4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H6BrN3O2S/c10-5-1-2-6(7(14)3-5)8(15)12-9-13-11-4-16-9/h1-4,14H,(H,12,13,15)

InChI Key

DMOOGTNQGNSXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)NC2=NN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.